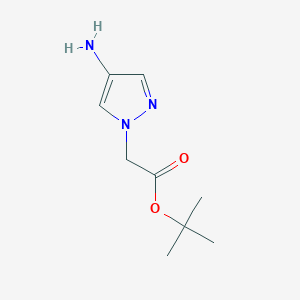

叔丁基2-(4-氨基-1H-吡唑-1-基)乙酸酯

描述

“tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS number 786684-63-7 . It is available in powder form .

Molecular Structure Analysis

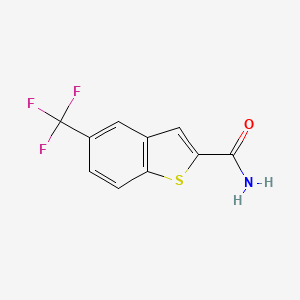

The molecular structure of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is represented by the InChI code1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 . The molecular weight of the compound is 197.24 . Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” include a storage temperature at room temperature . The compound is available in powder form .科学研究应用

合成与中间体

叔丁基2-(4-氨基-1H-吡唑-1-基)乙酸酯在各种化合物和中间体的合成中发挥着至关重要的作用,展示了其在有机化学中的多功能性和实用性。例如,它作为氟化吡唑-4-羧酸多克合成中的一个必不可少的中间体,突出了其在开发具有潜在药理活性的化合物的应用 (Iminov et al., 2015)。类似地,它在2-氨基-4H-吡喃的高效一步合成中发挥着重要作用,2-氨基-4H-吡喃由于其生物活性和在有机合成中用作中间体而很重要 (Zonouzi et al., 2006)。

催化和配体开发

此外,叔丁基2-(4-氨基-1H-吡唑-1-基)乙酸酯用于配体和催化剂的开发。例如,它有助于创建具有非手性和手性单阴离子N、N、O杂蝎状配体的烷基锌配合物,展示了其在有机金属化学进步和催化中的潜在应用 (Hegelmann et al., 2003)。此外,它还参与了新型吡唑基亚磷酸酯和吡唑基亚膦酸酯-钌(II)配合物的合成,这些配合物被探索为氢化反应的催化剂,表明其对新型催化体系的开发做出了贡献 (Amenuvor et al., 2016)。

生物活性和药物开发

其用途延伸到合成具有潜在生物活性的化合物。例如,叔丁基2-(4-氨基-1H-吡唑-1-基)乙酸酯在mTOR靶向PROTAC分子PRO1的合成中至关重要,突出了其在靶向治疗开发中的重要性 (Zhang et al., 2022)。这证明了其在药物化学中的相关性,为创造新型治疗剂提供了途径。

环境与绿色化学

除了在合成、催化和药物开发中的应用外,叔丁基2-(4-氨基-1H-吡唑-1-基)乙酸酯还参与了专注于绿色化学的研究。一个值得注意的例子包括开发绿色方法来保护吡唑核中的仲胺,其中该化合物通过环境友好方法有助于抗癌化合物的合成 (Anonymous, 2020)。

安全和危害

The safety information for “tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate” includes several hazard statements: H303, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

作用机制

Target of Action

Tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a complex compound with a variety of potential targets. Compounds with similar structures have been found to interact with steroid hormone receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

For instance, compounds with similar structures have been found to reduce a wide variety of carbonyl compounds including quinones, prostaglandins, menadione, and various xenobiotics .

Biochemical Pathways

Compounds with similar structures have been found to interact with nadph-dependent reductase, a broad substrate specificity enzyme . This interaction could potentially affect a variety of biochemical pathways, leading to downstream effects.

Result of Action

Compounds with similar structures have been found to regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

属性

IUPAC Name |

tert-butyl 2-(4-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEYZRUTRMWATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |

CAS RN |

786684-63-7 | |

| Record name | tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)

![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2995991.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2995997.png)

![3,11-Diazatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene dihydrochloride](/img/structure/B2995998.png)

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2996001.png)

![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)

![Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate](/img/structure/B2996004.png)